4-Propanoylcyclohexa-3,5-diene-1,2-dione
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Overview
Description
4-Propanoylcyclohexa-3,5-diene-1,2-dione is an organic compound with a unique structure characterized by a cyclohexadiene ring substituted with a propanoyl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propanoylcyclohexa-3,5-diene-1,2-dione typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the cyclohexadiene ring .
Industrial Production Methods
Industrial production methods for this compound may involve the large-scale application of the Diels-Alder reaction, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Propanoylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions include various quinones, alcohols, and substituted cyclohexadiene derivatives .
Scientific Research Applications
4-Propanoylcyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Propanoylcyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s electrophilic ketone groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzoquinone: Similar in structure but lacks the propanoyl group.
4-Methylcyclohexa-3,5-diene-1,2-dione: Similar structure with a methyl group instead of a propanoyl group
Uniqueness
This structural feature enhances its utility in synthetic chemistry and broadens its range of biological activities .
Properties
CAS No. |
93127-00-5 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-propanoylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C9H8O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5H,2H2,1H3 |
InChI Key |
VVZRWAYDXJLNNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=O)C(=O)C=C1 |
Origin of Product |
United States |
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